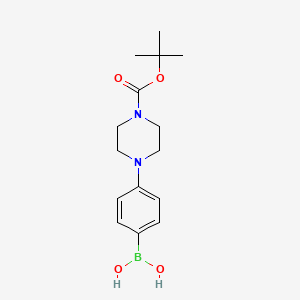

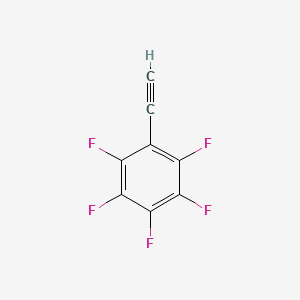

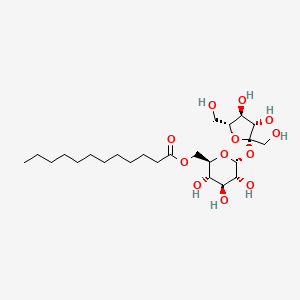

![molecular formula C11H11F3O B1366390 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- CAS No. 37851-10-8](/img/structure/B1366390.png)

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, also known as 4-Trifluoromethylphenylacetone or TFMPA, is an organic compound composed of one butanone group . It has a molecular formula of C11H11F3O and a molecular weight of 216.20000 .

Synthesis Analysis

The synthesis of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- involves the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis

The molecular structure of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be viewed using Java or Javascript . The exact mass of the molecule is 216.07600 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- include a molecular weight of 216.20000, a molecular formula of C11H11F3O, and an exact mass of 216.07600 . The boiling point, melting point, density, and flash point are not available .Applications De Recherche Scientifique

1. Kinetic Resolution of 1-(4-(trifluoromethyl)phenyl)ethanol Enantiomers

- Application Summary : The compound is used in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .

- Methods of Application : Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated .

- Results : Under optimized conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, indicating an efficient kinetic resolution process .

2. Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine

- Application Summary : The compound is used in the asymmetric synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .

- Methods of Application : A ω-transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA) was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE . VsTA was further engineered via a semi-rational strategy .

- Results : The obtained R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones . Better thermal stability for the R411A variant was observed with 25.4% and 16.3% increase in half-life at 30 °C and 40 °C, respectively .

3. Synthesis of Trifluoromethylated Indenopyrazole

- Application Summary : The compound is used in the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .

- Methods of Application : The synthesis involves the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

- Results : The result is a new tricyclic, trifluoromethylated indenopyrazole .

4. Synthesis of Trifluoromethyl-Substituted Dielectrophile

- Application Summary : The compound is used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one .

- Methods of Application : The synthesis involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The product then reacts with hydroxylamine and hydrazine .

- Results : The result is a new trifluoromethyl-substituted dielectrophile .

5. Synthesis of Trifluoromethylated Indenopyrazole

- Application Summary : The compound is used in the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .

- Methods of Application : The synthesis involves the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

- Results : The result is a new tricyclic, trifluoromethylated indenopyrazole .

6. Synthesis of Trifluoromethyl-Substituted Dielectrophile

- Application Summary : The compound is used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one .

- Methods of Application : The synthesis involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The product then reacts with hydroxylamine and hydrazine .

- Results : The result is a new trifluoromethyl-substituted dielectrophile .

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULGSEUYSPGOCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464034 |

Source

|

| Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |

CAS RN |

37851-10-8 |

Source

|

| Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

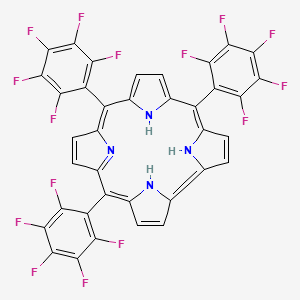

![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)

![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)